molecular formula C9H7NOS B2683218 1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one CAS No. 1368369-97-4

1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one

Cat. No. B2683218
M. Wt: 177.22
InChI Key: IDGAFMKNYJNWLE-UHFFFAOYSA-N
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Description

1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one is a chemical compound with the CAS Number: 1368369-97-4 . It has a molecular weight of 177.23 .


Molecular Structure Analysis

The molecular structure of 1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one is complex. A related compound, bis(acetato-κO)-bis(1-(pyridin-2-yl)ethan-1-one oxime-κ2N,N′)nickel (II), has been studied, and its crystal structure has been determined . The asymmetric unit of the title crystal structure is shown in the figure .


Physical And Chemical Properties Analysis

1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one is a powder at room temperature .

Scientific Research Applications

Synthesis and Molecular Structure

One study describes the synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol from a compound closely related to 1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one, showcasing the compound's role in facilitating the synthesis of complex molecules with potential applications in materials science and molecular engineering (Percino et al., 2006).

Chemical Reactions and Mechanistic Studies

Research on thienopyridines, including structures similar to "1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one," has led to the development of new synthetic pathways and understanding of chemical reactions. For instance, studies on the Diels-Alder reactions of thienopyridine sulfones have contributed to the knowledge of heterocyclic chemistry and the development of novel synthetic methods (Klemm et al., 1990).

Molecular and Crystal Structure Determination

The determination of molecular and crystal structures of compounds related to "1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one" has been critical in the field of crystallography and materials science. Studies such as the one conducted by González-Montiel et al. (2015), which analyzed the crystal structure and Hirshfeld surface analysis of related compounds, provide insights into molecular interactions and structural properties essential for the design of new materials and pharmaceuticals (González-Montiel et al., 2015).

Catalysis and Synthetic Applications

The research also extends to the catalytic applications of thienopyridines, where these compounds act as ligands or intermediates in catalytic reactions, leading to the efficient synthesis of heterocyclic compounds with potential applications in drug development and organic synthesis (Villuendas & Urriolabeitia, 2013).

Advanced Materials and Functional Applications

Furthermore, the exploration of thienopyridines in the context of materials science, such as their incorporation into self-assembled monolayers for surface modification, showcases the versatility and utility of these compounds in developing advanced materials with tailored surface properties (Silien et al., 2009).

Safety And Hazards

The safety information for 1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one indicates that it has a GHS07 pictogram and a signal word of "Warning" . The specific hazard statements and precautionary statements are not available from the search results.

Future Directions

Thieno[2,3-c]pyridine derivatives, such as 1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one, have potential applications in the development of kinase inhibitors . Future research could focus on optimizing these compounds and exploring their potential as therapeutic agents .

properties

IUPAC Name

1-thieno[2,3-c]pyridin-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c1-6(11)8-4-7-2-3-10-5-9(7)12-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGAFMKNYJNWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(S1)C=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one

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